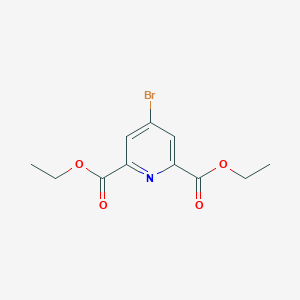![molecular formula C36H50N6O12S B056882 (2S,4R)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidine-2-carboxamide CAS No. 124076-39-7](/img/structure/B56882.png)
(2S,4R)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- is a synthetic analogue of enkephalins, which are endogenous opioid peptides. This compound is specifically designed to enhance the antinociceptive (pain-relieving) properties of enkephalins by modifying its structure to include a galactopyranosyl group. This modification significantly increases its potency compared to natural enkephalins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of enkephalinamide, met(2)-hyp(5)galactopyranosyl- involves the preparation of a β-galactosylated hydroxyproline derivative. This derivative is then used in the solid-phase synthesis of the compound. The reaction conditions typically involve the use of protected amino acids and coupling reagents to form the peptide bonds .
Industrial Production Methods
Industrial production of enkephalinamide, met(2)-hyp(5)galactopyranosyl- follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: The galactopyranosyl group can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. Substitution reactions may involve nucleophiles such as sodium methoxide .
Major Products
The major products formed from these reactions include methionine sulfoxide (from oxidation) and the original enkephalinamide structure (from reduction). Substitution reactions can lead to various derivatives depending on the nucleophile used .
科学的研究の応用
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating pain pathways and opioid receptor interactions.
Industry: Utilized in the development of new analgesic drugs and in research on opioid receptor agonists
作用機序
The mechanism of action of enkephalinamide, met(2)-hyp(5)galactopyranosyl- involves its interaction with opioid receptors, particularly the μ and δ receptors. The compound binds to these receptors, mimicking the action of endogenous enkephalins, leading to the inhibition of pain signals. The galactopyranosyl modification enhances its binding affinity and stability, resulting in prolonged and potent analgesic effects .
類似化合物との比較
Similar Compounds
- N 1.5 - ( β - d -glucopyranosyl) [ d -Met 2, Pro 5 ]enkephalinamide : Another glycosidic enkephalin analogue with similar antinociceptive properties .
Met-enkephalin: A natural enkephalin with the sequence Tyr-Gly-Gly-Phe-Met, used as a reference compound in opioid research.
Leu-enkephalin: Another natural enkephalin with the sequence Tyr-Gly-Gly-Phe-Leu, also used in opioid research.
Uniqueness
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- is unique due to its galactopyranosyl modification, which significantly enhances its potency and stability compared to other enkephalins. This makes it a valuable compound in both research and potential therapeutic applications .
特性
CAS番号 |
124076-39-7 |
|---|---|
分子式 |
C36H50N6O12S |
分子量 |
790.9 g/mol |
IUPAC名 |
(2S,4R)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H50N6O12S/c1-55-12-11-24(41-33(50)23(37)13-20-7-9-21(44)10-8-20)34(51)39-16-28(45)40-25(14-19-5-3-2-4-6-19)35(52)42-17-22(15-26(42)32(38)49)53-36-31(48)30(47)29(46)27(18-43)54-36/h2-10,22-27,29-31,36,43-44,46-48H,11-18,37H2,1H3,(H2,38,49)(H,39,51)(H,40,45)(H,41,50)/t22-,23+,24-,25+,26+,27-,29+,30+,31-,36-/m1/s1 |
InChIキー |
NVXBSVRJYKSJFK-OWDIZPSWSA-N |
SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CC(CC2C(=O)N)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
異性体SMILES |
CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2C[C@@H](C[C@H]2C(=O)N)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
正規SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CC(CC2C(=O)N)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
同義語 |
2-Met-5-Hyp-galactopyranosyl-enkephalin 2-methionyl-5-hydroxyprolyl-(beta-D-galactopyranosyl)enkephalinamide enkephalinamide, Met(2)-Hyp(5)galactopyranosyl- enkephalinamide, methionyl(2)-hydroxyproline(5)-galactopyranosyl- MHP-Gal-enkephalinamide O(1.5)-beta-D-galactopyranosyl(DMet(2),Hyp(5))enkephalinamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-](/img/structure/B56809.png)



![4-[2-(Propan-2-ylamino)propyl]benzene-1,2-diol](/img/structure/B56816.png)








